

Investigating Gene Regulation with AGN 193109: A Technical Guide

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Compound of Interest

Compound Name: AGN 193109

Cat. No.: B1665644

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of **AGN 193109**, a potent and selective pan-Retinoic Acid Receptor (RAR) antagonist and inverse agonist, as a tool to investigate gene regulation. This document details the molecular interactions, effects on signaling pathways, and provides structured experimental protocols for researchers in cellular biology and drug development.

Introduction to AGN 193109

AGN 193109 is a synthetic retinoid analog that acts as a high-affinity antagonist for all three subtypes of retinoic acid receptors: RAR α , RAR β , and RAR γ .^{[1][2]} It exhibits no significant binding affinity for Retinoid X Receptors (RXRs).^{[2][3]} Its primary mechanism of action involves binding to RARs and preventing the conformational changes required for the recruitment of coactivators and subsequent gene transcription. Furthermore, as an inverse agonist, **AGN 193109** can actively suppress the basal transcriptional activity of RARs, promoting the recruitment of corepressors.^{[4][5]} This dual functionality makes **AGN 193109** a powerful tool for dissecting the complex roles of RARs in gene regulation across various biological systems.

Quantitative Data

The following tables summarize the key quantitative parameters of **AGN 193109**, providing a quick reference for its binding affinities and effective concentrations in experimental settings.

Table 1: Binding Affinity of AGN 193109 for Retinoic Acid Receptors

Receptor Subtype	Dissociation Constant (Kd)
RAR α	2 nM[1][2]
RAR β	2 nM[1][2]
RAR γ	3 nM[1][2]
RXRs	>10,000 nM

Table 2: Effective Concentrations of AGN 193109 in Cellular Assays

Cell Line	Assay	Agonist	AGN 193109 Concentrati on	Effect	Reference
ECE16-1	Growth Suppression	TTNPB (10 nM)	10 nM	Half-reversal of growth suppression	[1]
ECE16-1	Growth Suppression	TTNPB (10 nM)	100 nM	Complete reversal of growth suppression	[1]
ECE16-1	Morphologica l Change	TTNPB	100 nM	Inhibition of morphologica l change	[1]
Normal Human Keratinocytes	MRP-8 Inhibition	TTNPB	10:1 (AGN:TTNPB)	Maximal mutual antagonism	[4][5]
Hepa-1c1c7	CYP1A1 Expression	-	10 μM	Maximal elevation of mRNA, protein, and activity	[6]

Signaling Pathways Modulated by AGN 193109

AGN 193109 primarily modulates gene expression through the canonical retinoic acid signaling pathway. However, its effects can be complex and sometimes paradoxical, involving other signaling cascades.

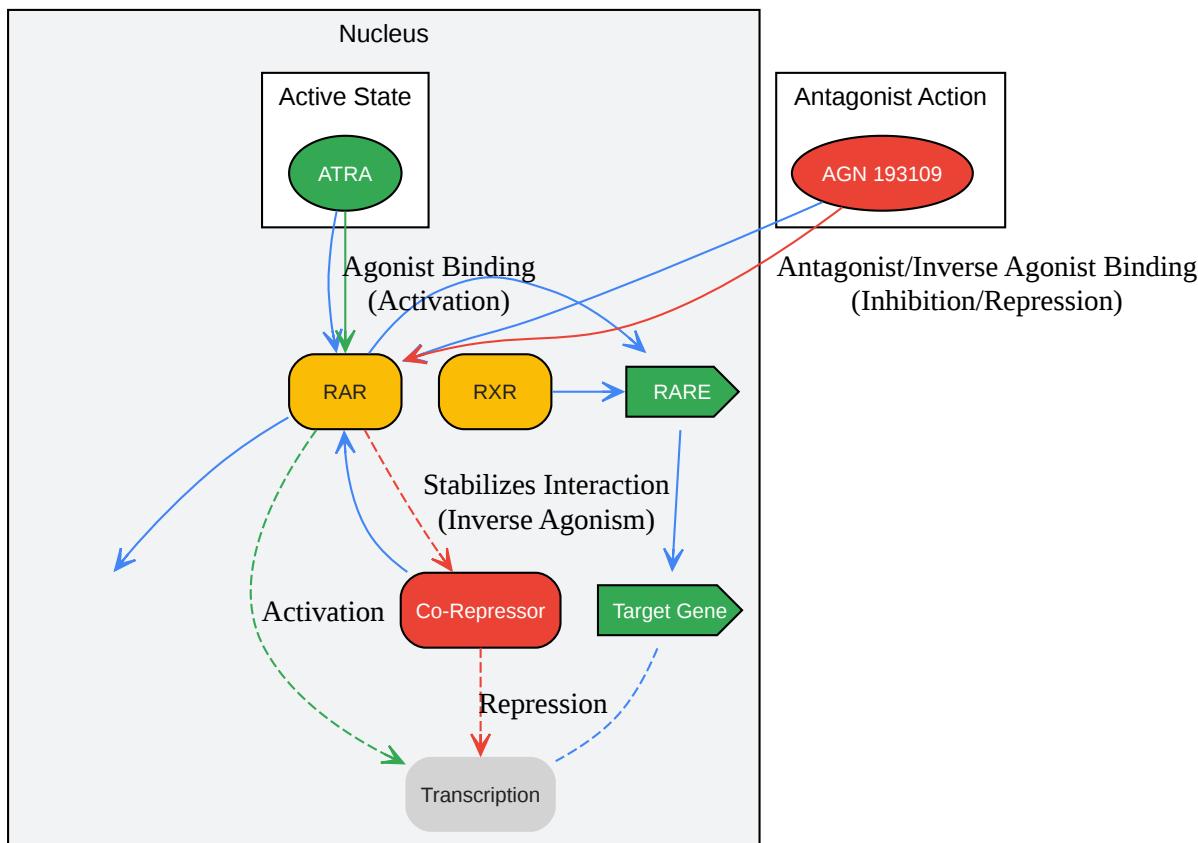
Canonical Retinoic Acid (RA) Signaling Pathway

In the absence of a ligand, RAR/RXR heterodimers are bound to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, typically in association with corepressor proteins (e.g., NCoR, SMRT), which leads to transcriptional repression. Upon

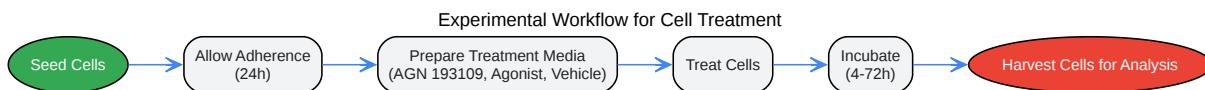
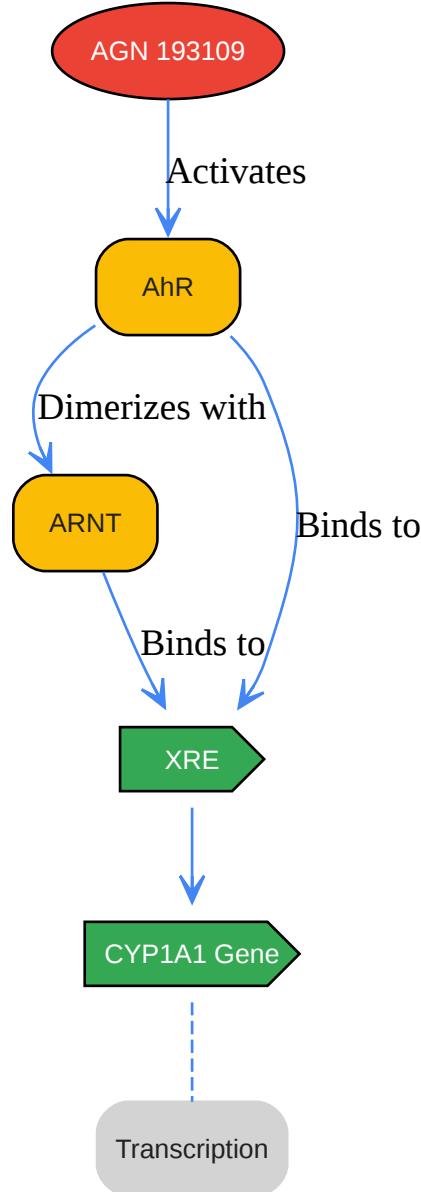
binding of an agonist like all-trans retinoic acid (ATRA), the receptor undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators (e.g., p160 family), which initiates gene transcription.

AGN 193109, as an antagonist, binds to the RAR and prevents this agonist-induced conformational change, thereby inhibiting the recruitment of coactivators and blocking gene transcription. As an inverse agonist, it can further stabilize the interaction with corepressors, leading to active repression of gene expression.

Canonical Retinoic Acid Signaling Pathway



AGN 193109-Mediated CYP1A1 Induction



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